Cardiac Membrane ATPase Inhibition: A Property Unique to Long-Chain Acylcarnitines
Palmitoylcarnitine (1-100 µM) exhibits potent and concentration-dependent inhibition of critical cardiac membrane ATPases, a property entirely absent in L-carnitine, acetylcarnitine, and propionylcarnitine [1]. This differential activity is central to understanding its role in ischemic arrhythmogenesis and distinguishes it from metabolically inert short-chain derivatives [1].
| Evidence Dimension | Inhibition of Sarcolemmal Na,K-ATPase and Sarcoplasmic Reticular Ca2+-ATPase |
|---|---|
| Target Compound Data | Marked inhibitory actions on both Na,K-ATPase (most sensitive) and Ca2+-ATPase activities across the tested concentration range (1-100 µM) |
| Comparator Or Baseline | L-carnitine, acetylcarnitine, propionylcarnitine (1-100 µM) |
| Quantified Difference | No inhibitory action observed for any comparator |
| Conditions | Rat heart sarcolemmal, sarcoplasmic reticular, and mitochondrial membrane preparations |
Why This Matters
This confirms that palmitoyl carnitine hydrochloride, but not its shorter-chain analogs, is the correct reagent for modeling or investigating the membrane-destabilizing effects of long-chain acylcarnitines in myocardial ischemia.
- [1] Dhalla NS, et al. Effects of some L-carnitine derivatives on heart membrane ATPases. Cardiovasc Drugs Ther. 1991 Feb;5 Suppl 1:25-30. View Source
